3,7-Dimethylocta-1,6-diene-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-1,6-diene-3,5-diol is an organic compound with the molecular formula C10H18O2. It is a type of diol, meaning it contains two hydroxyl groups (-OH). This compound is part of the broader class of terpenoids, which are naturally occurring organic chemicals derived from five-carbon isoprene units. Terpenoids are known for their diverse structures and functions, often found in essential oils and resins of plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,6-diene-3,5-diol can be achieved through various methods. One common synthetic route involves the rearrangement of chiral 2,3-epoxy alcohols. For instance, the synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene and (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol can be performed using a system of triphenylphosphine (Ph3P), pyridine, iodine (I2), and water (H2O) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-1,6-diene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
3,7-Dimethylocta-1,6-diene-3,5-diol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-1,6-diene-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
3,7-Dimethylocta-1,6-diene-3,5-diol can be compared with other similar compounds, such as:
3,7-Dimethylocta-1,5-dien-3,7-diol (Terpenediol I): Another diol with similar structural features but different positions of the double bonds and hydroxyl groups.
2,6-Dimethylocta-1,7-diene-3,6-diol: A compound with a similar carbon skeleton but different positions of the double bonds and hydroxyl groups.
Geraniol: A monoterpenoid alcohol with a similar carbon skeleton but only one hydroxyl group.
The uniqueness of this compound lies in its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
75654-19-2 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-diene-3,5-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5-6,9,11-12H,1,7H2,2-4H3 |
InChI Key |
QHPOKHQEHXNNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(CC(C)(C=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.